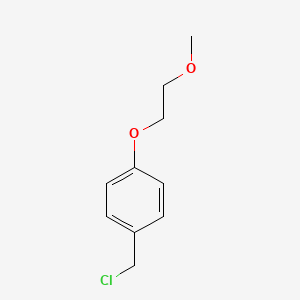

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMYLEMHUHXUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Chloromethyl 4 2 Methoxyethoxy Benzene Reactivity

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene at the chloromethyl center is nucleophilic substitution. This can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism, or a spectrum in between. The preferred pathway is highly dependent on the reaction conditions, including the solvent, nucleophile, and temperature.

Mechanistic Studies of Nucleophilic Substitution at the Chloromethyl Center

Given the structure of 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene, a key feature is the presence of an oxygen atom in the para position, which can donate electron density to the benzene (B151609) ring through resonance. This has a profound effect on the stability of a potential carbocation intermediate at the benzylic position. Studies on analogous 4-alkoxybenzyl chlorides, such as 4-methoxybenzyl chloride, have shown a strong propensity to react via an Sₙ1 mechanism. nih.govrsc.org This is because the lone pairs on the ether oxygen can delocalize into the aromatic ring, stabilizing the positive charge of the benzylic carbocation.

The Sₙ1 pathway involves a two-step process:

Formation of a carbocation: The carbon-chlorine bond breaks heterolytically, forming a chloride ion and a resonance-stabilized benzylic carbocation. This is typically the rate-determining step.

Nucleophilic attack: A nucleophile attacks the carbocation, forming the final product.

In contrast, an Sₙ2 reaction would involve a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. While benzyl (B1604629) chloride itself can react via an Sₙ2 mechanism, the electron-donating 4-(2-methoxyethoxy) group in the target molecule significantly favors the Sₙ1 pathway by stabilizing the carbocation intermediate. rsc.org

The transition state for the Sₙ1 reaction would resemble the carbocation intermediate, with a partially broken C-Cl bond and a developing positive charge on the benzylic carbon. For an Sₙ2 reaction, the transition state would be a trigonal bipyramidal arrangement with the nucleophile and the leaving group in apical positions.

Role of the Ether Chain in Neighboring Group Participation or Steric Influence

The 2-methoxyethoxy side chain introduces the possibility of neighboring group participation (NGP), where the ether oxygen atom acts as an internal nucleophile. libretexts.orgwikipedia.org This can occur if the chain is flexible enough to allow the oxygen to attack the electrophilic benzylic carbon.

If NGP were to occur, it would likely proceed through the formation of a cyclic oxonium ion intermediate. This would involve the intramolecular attack of one of the ether oxygens on the benzylic carbon, displacing the chloride. A subsequent attack by an external nucleophile on the oxonium ion would then yield the final product. A hallmark of NGP is often an enhanced reaction rate and retention of stereochemistry at the reaction center. dalalinstitute.com However, for a primary benzylic halide like this, which is not chiral, the stereochemical outcome is not a factor.

The likelihood of NGP from the ether chain would depend on the relative rates of the intramolecular cyclization versus the intermolecular reaction with the solvent or another nucleophile. Given the high stability of the benzylic carbocation, it is plausible that the Sₙ1 mechanism dominates, with the ether chain primarily exerting an electronic effect.

From a steric perspective, the 2-methoxyethoxy chain is relatively flexible and located at the para position, away from the reaction center. Therefore, it is unlikely to exert a significant steric hindrance to the approach of a nucleophile at the benzylic carbon.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of the reactions of 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene are intrinsically linked to the electronic effects of its substituents.

Influence of Electronic Effects on Reaction Rates

The 4-(2-methoxyethoxy) group is a strong electron-donating group due to the resonance effect of the ether oxygen directly attached to the benzene ring. This electron donation stabilizes the transition state leading to the carbocation in an Sₙ1 reaction, thereby increasing the reaction rate.

The effect of substituents on the rate of benzylic substitutions is often quantified using the Hammett equation. For reactions proceeding through a carbocation intermediate, a large negative value of the reaction constant (ρ) is expected, indicating that electron-donating groups accelerate the reaction. Studies on the solvolysis of various substituted benzyl chlorides have confirmed this trend. For instance, 4-methoxybenzyl chloride undergoes solvolysis significantly faster than unsubstituted benzyl chloride. nih.govnih.gov It is therefore highly probable that 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene would also exhibit a high rate of nucleophilic substitution via an Sₙ1 mechanism due to the powerful electron-donating nature of the para-substituent.

The following table illustrates the expected relative solvolysis rates based on the electronic nature of the para-substituent in analogous benzyl chlorides.

| Substituent (at para position) | Electronic Effect | Expected Relative Solvolysis Rate |

| -NO₂ | Electron-withdrawing | Slowest |

| -H | Neutral | Intermediate |

| -OCH₃ | Electron-donating | Fast |

| -O(CH₂)₂OCH₃ | Electron-donating | Fastest |

This table is illustrative and based on established principles of electronic effects in benzylic systems.

Stereochemical Outcomes of Specific Reactions (if applicable from search)

As 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene is not a chiral molecule, reactions at the chloromethyl center will not lead to stereoisomeric products unless a new chiral center is formed and the reaction conditions are asymmetric. In a typical Sₙ1 reaction involving a planar carbocation intermediate, if the product were to be chiral, a racemic mixture would be expected as the nucleophile can attack from either face of the carbocation with equal probability. In Sₙ2 reactions, inversion of configuration is the rule. However, for this achiral substrate, these stereochemical considerations are not directly applicable.

Intermediates and Transient Species in Reactivity Profiles

The primary intermediate in the Sₙ1 reactivity of 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene is the 4-(2-methoxyethoxy)benzyl carbocation. libretexts.orglibretexts.org This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzylic carbon and the aromatic ring, particularly onto the para-oxygen atom.

The resonance structures of the 4-(2-methoxyethoxy)benzyl carbocation are depicted below:

This delocalization is the key factor favoring the Sₙ1 pathway.

Future Perspectives and Emerging Research Avenues for 1 Chloromethyl 4 2 Methoxyethoxy Benzene

Development of Novel Catalytic Methods for its Functionalization

The reactivity of the benzylic chloride in 1-(chloromethyl)-4-(2-methoxyethoxy)benzene offers a gateway to a multitude of chemical transformations. Future research will likely focus on developing novel catalytic methods to enhance the efficiency, selectivity, and scope of its functionalization.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for exploration. youtube.comsigmaaldrich.com While extensively used for aryl halides, their application to benzyl (B1604629) chlorides, especially those with coordinating ether linkages, is an area ripe for development. Future investigations could focus on designing specialized ligand systems for palladium catalysts that can effectively mediate Suzuki, Stille, and Negishi couplings with 1-(chloromethyl)-4-(2-methoxyethoxy)benzene. aidic.it This would enable the direct introduction of a wide array of aryl, vinyl, and alkyl groups, paving the way for the synthesis of complex molecular architectures.

Copper-catalyzed reactions also present a promising avenue. nih.govnih.gov Copper catalysts are known to be effective in a variety of coupling reactions and are more earth-abundant and cost-effective than palladium. Research into copper-catalyzed cross-couplings, such as those involving organometallic reagents or C-H activation, could provide alternative and more sustainable routes to novel derivatives. mit.edumit.edu The methoxyethoxy group might play a crucial role in these reactions, potentially acting as a directing group or influencing the catalyst's electronic properties.

Furthermore, the development of enantioselective catalytic methods for the functionalization of the chloromethyl group is a key future direction. This would allow for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.

| Catalytic Method | Potential Coupling Partner | Potential Product Class |

| Palladium-catalyzed Suzuki Coupling | Arylboronic acids | Diarylalkanes |

| Palladium-catalyzed Stille Coupling | Organostannanes | Functionalized styrenes |

| Copper-catalyzed C-H Activation | Aromatic C-H bonds | Substituted diarylmethanes |

| Enantioselective Alkylation | Prochiral nucleophiles | Chiral ethers and esters |

Exploration of its Utility in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of these technologies to reactions involving 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene is a promising area for future research.

The synthesis of 1-(chloromethyl)-4-(2-methoxyethoxy)benzene itself, which often involves hazardous reagents and exothermic reactions, could be significantly improved using flow chemistry. Continuous-flow processes can enable precise control over reaction parameters, leading to higher yields and purities while minimizing the risks associated with handling reactive intermediates.

Furthermore, the functionalization of 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene can be greatly enhanced in microreactors. For instance, rapid mixing and precise temperature control in microfluidic devices can improve the selectivity of fast and highly exothermic reactions, such as nucleophilic substitutions or Friedel-Crafts alkylations. This level of control is often difficult to achieve in conventional batch reactors.

The integration of online analytical techniques with flow reactors will enable real-time monitoring and optimization of reactions involving this compound. This data-rich approach will accelerate the discovery of new reaction conditions and the development of efficient synthetic routes to novel derivatives.

Integration into Supramolecular Chemistry and Self-Assembly Research

The methoxyethoxy side chain of 1-(chloromethyl)-4-(2-methoxyethoxy)benzene imparts amphiphilic character to the molecule, making it an attractive building block for supramolecular chemistry and self-assembly. nih.gov The ethylene (B1197577) glycol units can engage in hydrogen bonding and coordinate with metal ions, while the aromatic ring can participate in π-π stacking interactions.

Future research will likely explore the self-assembly of derivatives of 1-(chloromethyl)-4-(2-methoxyethoxy)benzene in various solvents. The balance between hydrophilic and hydrophobic interactions can be finely tuned by modifying the substituent at the benzylic position, leading to the formation of diverse supramolecular architectures such as micelles, vesicles, and liquid crystals. rsc.orgrsc.org The ability of oligo(ethylene glycol) chains to influence the thermodynamics of hydrogen-bonded assemblies in apolar solvents has been demonstrated, suggesting that the methoxyethoxy group will play a critical role in directing the self-assembly process. rsc.org

The incorporation of this compound into more complex supramolecular systems, such as rotaxanes and catenanes, is another exciting prospect. The chloromethyl group can be used to "thread" the molecule through macrocyclic hosts, followed by "stoppering" reactions to create mechanically interlocked molecules with unique properties and functions.

Potential for Derivatization into Smart Materials

"Smart" or stimuli-responsive materials are capable of changing their properties in response to external triggers such as temperature, pH, light, or chemical analytes. rsc.orgipcm.frrsc.org The versatile reactivity of 1-(chloromethyl)-4-(2-methoxyethoxy)benzene makes it an excellent candidate for the synthesis of monomers that can be incorporated into stimuli-responsive polymers. nih.gov

For example, the methoxyethoxy side chain can impart thermoresponsive behavior to polymers. Poly(N-isopropylacrylamide) is a well-known thermoresponsive polymer, and incorporating monomers derived from 1-(chloromethyl)-4-(2-methoxyethoxy)benzene could lead to new materials with tunable lower critical solution temperatures (LCST). These materials could find applications in areas such as controlled drug delivery and tissue engineering. mdpi.com

Furthermore, the aromatic core can be functionalized with photochromic or pH-sensitive groups to create multi-responsive materials. For instance, the attachment of an azobenzene (B91143) unit could lead to polymers that undergo reversible isomerization upon exposure to light, resulting in changes in their shape, solubility, or optical properties. biorxiv.org

| Stimulus | Potential Functional Group | Resulting Property Change |

| Temperature | Ethylene glycol chains | Phase transition (LCST) |

| pH | Ionizable groups (e.g., carboxylic acids, amines) | Change in solubility/swelling |

| Light | Photochromic moieties (e.g., azobenzene) | Isomerization, color change |

| Chemical Analyte | Specific recognition units | Conformational change, signal generation |

Unexplored Reactivity in Radical Chemistry and Photochemistry

The benzylic C-Cl bond in 1-(chloromethyl)-4-(2-methoxyethoxy)benzene is susceptible to homolytic cleavage, opening up avenues for its use in radical chemistry. While radical reactions of benzyl chlorides have been studied, the specific influence of the methoxyethoxy substituent on the reactivity of the resulting benzyl radical is an area that warrants investigation. nih.gov

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could be employed using 1-(chloromethyl)-4-(2-methoxyethoxy)benzene as an initiator. acs.orgresearchgate.netresearchgate.net This would allow for the synthesis of well-defined polymers with the methoxyethoxybenzene moiety at the chain end, which could then be used to create block copolymers with unique self-assembly properties.

The photochemical reactivity of this compound also holds significant potential. researchgate.net Photoinitiated reactions, such as photoinduced electron transfer (PET) or photo-ATRP, could be used to generate the benzyl radical under mild conditions. cmu.edu This would enable the development of "green" synthetic methods that avoid the use of harsh reagents and high temperatures. The interaction of the excited state of the aromatic ring with the chloromethyl group and the methoxyethoxy side chain could lead to novel photochemical transformations and the discovery of unexpected reaction pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : A two-step synthesis is typically employed:

Ether Formation : React 4-hydroxybenzyl alcohol with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to introduce the methoxyethoxy group via nucleophilic substitution .

Chlorination : Treat the intermediate 4-(2-methoxyethoxy)benzyl alcohol with thionyl chloride (SOCl₂) or PCl₃ to replace the hydroxyl group with a chloromethyl group. Anhydrous conditions and controlled temperatures (0–5°C) are critical to minimize side reactions like over-chlorination .

Key Optimization Factors :

- Solvent choice (e.g., dichloromethane for chlorination).

- Stoichiometric excess of chlorinating agent (1.2–1.5 equiv.).

- Reaction monitoring via TLC or GC-MS to prevent degradation.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene?

- Methodological Answer :

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm. The methoxyethoxy group shows signals at δ 3.3–3.5 ppm (OCH₃) and δ 3.6–4.0 ppm (OCH₂CH₂O) .

- IR : Stretching vibrations at 750–780 cm⁻¹ (C-Cl) and 1100–1250 cm⁻¹ (C-O-C ether linkages).

- MS : Molecular ion peak at m/z 200.45 (calculated for C₁₀H₁₃ClO₂), with fragmentation patterns confirming the loss of Cl (35/37 isotopic splitting) .

Q. What are the typical chemical reactions involving the chloromethyl group in this compound?

- Methodological Answer : The chloromethyl group undergoes:

- Nucleophilic Substitution : React with amines (e.g., NH₃, pyridine) to form benzylamines, or with alkoxides to produce ethers. SN2 mechanisms dominate, requiring polar aprotic solvents (e.g., DMF) .

- Elimination : Under strong bases (e.g., KOtBu), β-hydrogen elimination may yield styrene derivatives.

Selectivity Control : Steric hindrance from the methoxyethoxy group slows substitution at the para position, favoring reactions at the chloromethyl site .

Q. What physicochemical properties are critical for handling this compound?

- Answer :

- Solubility : Moderately soluble in THF, DCM, and acetone; poorly soluble in water.

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Melting Point : ~45–50°C (varies with purity).

Safety Note : Lachrymator; use fume hood and PPE .

Advanced Questions

Q. What mechanistic pathways explain the nucleophilic substitution reactivity of the chloromethyl group?

- Methodological Answer : The reaction follows an SN2 mechanism:

- Transition State : Backside attack by nucleophiles (e.g., -OH, -SH) leads to inversion of configuration.

- Electronic Effects : Electron-withdrawing methoxyethoxy group enhances electrophilicity of the adjacent chloromethyl carbon .

- Kinetic Studies : Second-order kinetics confirmed via UV-Vis monitoring of Cl⁻ release .

Q. How can researchers resolve contradictions in reported reaction yields across studies?

- Methodological Answer : Common discrepancies arise from:

- Catalyst Purity : Trace metals (e.g., Fe³⁺) in solvents may alter reaction pathways.

- Moisture Content : Hydrolysis of chloromethyl group reduces yields; use molecular sieves or anhydrous conditions .

Resolution Strategy : - Replicate studies using standardized reagents (e.g., HPLC-grade solvents).

- Publish detailed procedural logs (e.g., stirring rate, exact temperature gradients) .

Q. In what ways can this compound serve as an intermediate for complex molecules?

- Methodological Answer :

- Pharmaceuticals : Used to synthesize prodrugs via coupling with bioactive amines (e.g., antimalarial candidates) .

- Polymers : Acts as a cross-linking agent in epoxy resins; the chloromethyl group reacts with diols to form ether bridges .

Case Study : Synthesis of antimicrobial agents by substituting Cl with thiols, followed by oxidation to sulfonamides .

Q. What strategies assess hydrolytic/thermal stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Hydrolysis : Expose to buffered solutions (pH 1–13) at 40°C; monitor Cl⁻ release via ion chromatography.

- Thermal Analysis : TGA/DSC to determine decomposition onset (~180°C) .

Recommendation : Stabilize formulations with antioxidants (e.g., BHT) for long-term storage .

Q. How does reactivity compare to analogs like 4-(trifluoromethoxy)benzyl chloride?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.